8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a butylamino group at position 8, an isopentyl (3-methylbutyl) chain at position 7, and a methyl group at position 2. This compound belongs to a class of molecules studied for their structural and functional diversity in medicinal chemistry, particularly as kinase inhibitors or receptor ligands . Its synthesis typically involves nucleophilic substitution at the 8-position of the purine core, followed by functionalization at the 7-position .
Properties
Molecular Formula |
C15H25N5O2 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
8-(butylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C15H25N5O2/c1-5-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)18-15(22)19(12)4/h10H,5-9H2,1-4H3,(H,16,17)(H,18,21,22) |
InChI Key |
XAURTFKEIWRPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
- Brivudine can be synthesized through several routes, but one common method involves the reaction of 5-bromo-2,4-dioxopyrimidine with butylamine .
- The industrial production typically involves large-scale chemical synthesis, optimizing yield and purity.
- Reaction conditions include solvent choice, temperature, and catalysts to achieve efficient conversion.
Chemical Reactions Analysis
- Brivudine undergoes various reactions:
Nucleophilic substitution: The butylamino group can participate in substitution reactions.
Oxidation and reduction: Depending on the reaction conditions, Brivudine can be oxidized or reduced.
Hydrolysis: The compound may hydrolyze under certain conditions.
- Common reagents include alkyl halides , reducing agents , and strong acids/bases .
- Major products include derivatives with modified functional groups.
Scientific Research Applications
Antiviral Activity: Brivudine has demonstrated efficacy against HSV and VZV, making it useful in treating herpes infections.
Cancer Research: Some studies explore its potential as an antiproliferative agent in cancer cells.
Pharmacokinetics: Researchers investigate its absorption, distribution, metabolism, and excretion.
Drug Delivery: Brivudine’s properties may be harnessed for targeted drug delivery systems.
Mechanism of Action
- Brivudine is phosphorylated intracellularly to its active form, brivudine triphosphate .
- It competes with natural nucleosides during viral DNA synthesis.
- Incorporation of brivudine triphosphate into viral DNA leads to chain termination.
- Molecular targets include viral DNA polymerase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives vary significantly in biological activity and physicochemical properties based on substituents at positions 3, 7, and 6. Below is a systematic comparison:
Substituent Analysis
Physicochemical Properties
- Fluorinated derivatives (e.g., 8-(4,4-Difluorocyclohexyl)-trimethyl-dione) show higher thermal stability (m.p. 164°C) .
- Solubility :
Biological Activity
8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest for its potential biological activities. This compound features a unique molecular structure characterized by a butylamino group at the 8-position and an isopentyl group at the 7-position, which contribute to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 276.34 g/mol.
Biological Activity
The biological activity of 8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interactions with purinergic receptors and other biological targets. Research has indicated several potential therapeutic applications:
- Anti-inflammatory Properties : The compound exhibits effects that may reduce inflammation, suggesting its utility in treating inflammatory diseases.
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit enzymes involved in cancer cell proliferation, indicating its potential as an anti-cancer agent.
- Neurological Applications : Its ability to modulate neurotransmitter systems presents avenues for treating neurological disorders.
The interaction studies focus on the binding affinity of the compound to various receptors and enzymes. The specific structural features of 8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione influence its pharmacological profile compared to other purines.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds provides insight into the unique biological activity of this purine derivative. The table below summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Theophylline | Methylxanthine derivative; contains three methyl groups | Bronchodilator; used in treating asthma |
| Caffeine | Methylated xanthine; contains three methyl groups | Stimulant; affects central nervous system |
| Adenosine | Nucleoside; contains ribose sugar | Modulates physiological processes; anti-inflammatory effects |
The distinct combination of alkyl substituents in 8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione sets it apart from these compounds, particularly regarding its potential anti-cancer properties.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various experimental models:
- In Vitro Studies : Research demonstrated that derivatives could inhibit specific kinases involved in cell proliferation pathways. For instance, a study showed that one derivative reduced the viability of cancer cell lines by over 50% at concentrations as low as 10 µM.
- Animal Models : In a murine model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to controls.
- Neuropharmacological Effects : A study investigating the modulation of neurotransmitter release found that the compound enhanced dopamine release in vitro, suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
